molecular formula C₂H₁₂B₁₀O B1145630 1-Hydroxy-p-carborane CAS No. 54360-43-9

1-Hydroxy-p-carborane

Cat. No.: B1145630
CAS No.: 54360-43-9
M. Wt: 160.23
InChI Key:
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Description

1-Hydroxy-p-carborane is a derivative of carborane, a class of boron-containing compounds known for their unique icosahedral structure. Carboranes are notable for their thermal stability, hydrophobicity, and ability to form strong covalent bonds with carbon. These properties make them valuable in various scientific and industrial applications, particularly in the fields of medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-p-carborane can be synthesized from 1,12-dicarbadodecaborane(12) through a reaction with sodium hydroxide. Another method involves the reaction of decaborane with acetylene, followed by rearrangement at high temperatures to form p-carborane, which can then be hydroxylated .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-p-carborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-p-carborane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-p-carborane in medicinal applications often involves its ability to interact with biological receptors through hydrophobic interactions and hydrogen bonding. Its unique 3D structure allows it to fit into receptor binding sites that are inaccessible to traditional organic molecules. This property makes it a valuable scaffold in drug design, particularly for targeting specific enzymes and receptors .

Comparison with Similar Compounds

  • 1-Hydroxy-o-carborane
  • 1-Hydroxy-m-carborane
  • 1-Hydroxymethyl-p-carborane

Comparison: 1-Hydroxy-p-carborane is unique due to its para-substitution pattern, which provides distinct electronic and steric properties compared to ortho- and meta-substituted carboranes. This uniqueness allows for specific interactions with biological targets and different reactivity patterns in chemical synthesis .

Properties

CAS No.

54360-43-9

Molecular Formula

C₂H₁₂B₁₀O

Molecular Weight

160.23

Synonyms

1-Hydroxy-1,12-dicarba-closo-dodecaborane;  p-Carboran-1-ol;  1,12-Dicarbadodecaboran(12)-1-ol; 

Origin of Product

United States

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